2-Chlorothieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorothieno[3,2-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. It is a derivative of thienopyridine, characterized by the presence of a chlorine atom at the second position of the thienopyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorothieno[3,2-c]pyridine typically involves the chlorination of thienopyridine derivatives. One common method includes the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amines, followed by Suzuki coupling with boronic acids . The reaction conditions often involve the use of potassium carbonate as a base and solvents such as 1,4-dioxane and acetone at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve gas-phase chlorination of pyridine derivatives in the presence of chlorine gas and a catalyst. The reaction is typically carried out at high temperatures (150-170°C) under ultraviolet light to facilitate the chlorination process .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted thienopyridine derivatives.
Coupling Reactions: Suzuki coupling with boronic acids to form arylthienopyridine derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols.
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: 1,4-dioxane, acetone, and tetrahydrofuran.
Major Products:
- Substituted thienopyridine derivatives.
- Arylthienopyridine derivatives.
Scientific Research Applications
2-Chlorothieno[3,2-c]pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chlorothieno[3,2-c]pyridine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the chlorine atom enhances its reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
- 4-Chlorothieno[3,2-c]pyridine
- 2-Bromo-4-chlorothieno[3,2-c]pyridine
- Thieno[3,2-c]pyridine derivatives
Uniqueness: 2-Chlorothieno[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both sulfur and nitrogen atoms in the ring system, along with the chlorine substituent, makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
2-chlorothieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYODSVWOYQSOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344601 |
Source
|
Record name | 2-Chlorothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28783-23-5 |
Source
|
Record name | 2-Chlorothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.